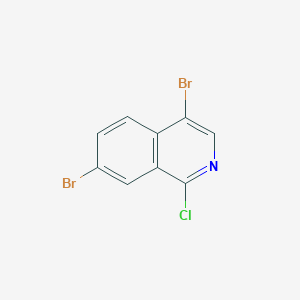

4,7-Dibromo-1-chloroisoquinoline

描述

Overview of Polyhalogenated Heteroaromatic Scaffolds in Advanced Organic Synthesis

Polyhalogenated heteroaromatic scaffolds are molecules that contain a ring structure with at least one atom other than carbon and multiple halogen substituents. These scaffolds are of immense importance in modern organic synthesis for several reasons. They serve as versatile platforms for the construction of complex molecular architectures through sequential and site-selective functionalization. The differential reactivity of various halogen atoms (e.g., iodine, bromine, chlorine) allows for programmed, stepwise introduction of different functional groups via transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions (SNAr). nih.govmdpi.com

The strategic placement of halogens on a heteroaromatic core can be used to tune the electronic properties of the molecule, which is crucial for the development of functional organic materials used in electronics, such as dye-sensitized solar cells and organic field-effect transistors. nih.gov Furthermore, the introduction of halogens can influence the pharmacological profile of a molecule, a concept utilized in medicinal chemistry to enhance binding affinity or metabolic stability.

Importance of Isoquinoline (B145761) Derivatives as Synthetic Intermediates and Core Structures

The isoquinoline motif, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry. chemicalbook.com This structure is a core component of numerous naturally occurring alkaloids with potent biological activities. nih.gov Synthetic isoquinoline derivatives are integral to the development of a wide array of pharmaceuticals. nih.gov

Beyond their direct applications, isoquinoline derivatives are pivotal synthetic intermediates. The nitrogen atom and the aromatic rings provide multiple sites for chemical modification, enabling the elaboration of the core structure into more complex polycyclic systems. mdpi.com Various synthetic methodologies have been developed for the efficient construction of the isoquinoline framework itself and for its subsequent functionalization. mdpi.commatrixscientific.com

Research Landscape of 4,7-Dibromo-1-chloroisoquinoline within Polyhalogenated Heterocycles

This compound is a specific example of a polyhalogenated heteroaromatic compound that offers significant potential as a synthetic building block. Its structure is characterized by the presence of three halogen atoms at distinct positions on the isoquinoline core: a chlorine atom at the C1 position and bromine atoms at the C4 and C7 positions.

The differential reactivity of the C-Cl bond versus the C-Br bonds is a key feature of this molecule. Generally, carbon-bromine bonds are more reactive than carbon-chlorine bonds in many standard cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for selective functionalization at the C4 and C7 positions while leaving the C1 chloro-substituent intact for a subsequent, different transformation. Furthermore, the electronic environment of the two bromine atoms is not identical, which may allow for selective reaction at one of the bromo-substituted positions over the other under carefully controlled conditions.

While specific, in-depth research articles detailing the extensive use of this compound are not abundant in publicly accessible literature, its commercial availability and inclusion in patent literature suggest its utility as an intermediate in proprietary synthetic sequences, likely in the pharmaceutical and material science industries. nih.gov The strategic arrangement of its three halogen atoms makes it an archetypal substrate for creating diverse libraries of substituted isoquinolines for screening and development purposes.

Below is a table summarizing the key properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₄Br₂ClN |

| Molecular Weight | 321.39 g/mol |

| IUPAC Name | This compound |

| CAS Number | 223671-32-7 |

| Monoisotopic Mass | 318.83990 Da |

Data sourced from PubChem CID 21192463. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Bromo-1-chloroisoquinoline |

| 7-Bromo-1-chloroisoquinoline |

| 4,6-Dibromo-1-chloroisoquinoline |

| 4,7-dibromo nih.govnih.govsigmaaldrich.comthiadiazolo[3,4-d]pyridazine |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,7-dibromo-1-chloroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2ClN/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWAZISAXQEMSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=C2Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Polyhalogenated Isoquinoline Frameworks

Strategies for Regioselective Halogenation of Isoquinoline (B145761) Precursors

Regioselective halogenation is a cornerstone for the synthesis of specifically substituted isoquinolines. The inherent electronic properties of the isoquinoline ring direct electrophilic substitution, but achieving specific patterns, especially in the presence of multiple halogens, requires nuanced approaches.

Direct C-H functionalization has emerged as a powerful tool for the regioselective introduction of halogens, offering an atom- and step-economical alternative to traditional methods that often require pre-functionalized starting materials. For instance, metal-free protocols have been developed for the C5-halogenation of 8-substituted quinolines, a related heterocyclic system. rsc.org These methods utilize inexpensive and atom-economical halogenating agents like trihaloisocyanuric acid and can proceed at room temperature with high regioselectivity. rsc.org Such strategies, if adapted to the isoquinoline scaffold, could provide a direct route to specific halogenation patterns.

Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, has also been extensively explored for the C-H activation and subsequent functionalization of heterocyclic compounds, including isoquinolines. mdpi.commdpi.com These methods can offer high regioselectivity that is complementary to classical electrophilic substitution. mdpi.com For example, palladium-catalyzed C-H activation/annulation reactions have been employed for the synthesis of substituted isoquinolinones, demonstrating control over the substitution pattern. mdpi.com

The choice of halogenating agent and reaction conditions is critical for controlling the position of halogenation. The electronic nature of existing substituents on the isoquinoline ring plays a significant role in directing incoming electrophiles. For a precursor to 4,7-Dibromo-1-chloroisoquinoline, the introduction of bromine and chlorine atoms would need to be carefully staged to achieve the desired regiochemistry.

Approaches to Multi-Halogenated Isoquinoline Synthesis

The synthesis of isoquinolines bearing multiple halogen atoms often necessitates multi-step synthetic sequences or the use of activated precursors like isoquinoline N-oxides. These approaches provide greater control over the final substitution pattern.

From N-Oxides: Isoquinoline N-oxides are valuable intermediates in the synthesis of functionalized isoquinolines. beilstein-journals.orgresearchgate.netacs.orgnih.gov The N-oxide group activates the C1 position towards nucleophilic attack and can also influence the regioselectivity of electrophilic substitution on the carbocyclic ring. beilstein-journals.orgnih.gov A general strategy involves the synthesis of an isoquinoline N-oxide, followed by functionalization and subsequent deoxygenation. beilstein-journals.orgnih.gov For instance, a metal- and additive-free deoxygenative C2-heteroarylation of quinoline (B57606) N-oxides has been reported, showcasing the utility of N-oxides in facilitating selective functionalization. beilstein-journals.orgnih.gov While this example is for quinolines, similar principles apply to isoquinolines, where the N-oxide can be used to introduce a substituent at the C1 position, which could later be converted to a chloro group.

Hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), have been used to mediate the oxidative cyclization of ketoximes with alkenes to furnish polysubstituted isoquinoline N-oxides. acs.orgnih.gov This method allows for the construction of the isoquinoline N-oxide core with pre-installed substituents, which can then be further elaborated.

Multi-step Syntheses: Multi-step synthesis provides a robust platform for the construction of complex molecules like this compound. libretexts.org This approach involves the sequential introduction of functional groups and the construction of the heterocyclic ring. Classical isoquinoline syntheses such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions can be adapted to use halogenated starting materials, thereby building the desired substitution pattern into the final molecule from the outset. numberanalytics.comnih.gov

For example, a synthesis could commence with a appropriately substituted benzene (B151609) derivative, which is then elaborated through a series of reactions to form the isoquinoline ring. Palladium-catalyzed annulation of internal acetylenes with imines of o-iodobenzaldehydes is a modern example of constructing the isoquinoline skeleton, which can be applied to halogenated substrates. nih.gov The logical design of a multi-step synthesis involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available or easily accessible starting materials. libretexts.orgyoutube.com

Divergent and Convergent Synthetic Routes to Halogenated Isoquinolines

The strategic approach to synthesizing a library of related compounds, such as various halogenated isoquinolines, can be categorized as either divergent or convergent.

Divergent Synthesis: In a divergent synthesis, a common intermediate is prepared, which is then elaborated into a variety of different target molecules. For the synthesis of halogenated isoquinolines, a key intermediate, perhaps a specific bromoisoquinoline or chloroisoquinoline, could be synthesized on a larger scale. This intermediate would then be subjected to various regioselective halogenation or cross-coupling reactions to introduce additional halogen atoms at different positions, thus creating a library of polyhalogenated isoquinolines. This approach is efficient for exploring structure-activity relationships as it allows for the rapid generation of analogues from a common precursor.

Reactivity Profiles and Reaction Mechanisms of 4,7 Dibromo 1 Chloroisoquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of multiple halogen atoms with differing reactivity on the 4,7-Dibromo-1-chloroisoquinoline core allows for sequential and site-selective cross-coupling reactions. This capability is of significant interest for the construction of polysubstituted isoquinoline (B145761) derivatives, which are important motifs in medicinal chemistry and materials science. Among the various cross-coupling methodologies, the Suzuki-Miyaura coupling has been a central focus of research involving this substrate.

Palladium-Catalyzed Suzuki-Miyaura Coupling (SMC): A Central Research Focus

The palladium-catalyzed Suzuki-Miyaura coupling (SMC) is a powerful and versatile method for forming carbon-carbon bonds. mdpi.comyoutube.com Its application to polyhalogenated heterocycles like this compound has been investigated to understand the rules of regioselectivity, which are governed by the electronic and steric properties of the substrate and the reaction conditions. nih.govnih.gov

Experimental studies have demonstrated a high degree of site-selectivity in the Suzuki-Miyaura coupling reactions of this compound. This selectivity allows for the controlled, stepwise introduction of different aryl or vinyl groups at specific positions on the isoquinoline ring.

A key experimental finding is the preferential reaction at the C7 bromine atom. nih.govrsc.org When this compound is subjected to Suzuki-Miyaura coupling conditions with one equivalent of a boronic acid, the primary product formed is the 7-substituted derivative. The reaction favors the substitution at the benzo-ring of the isoquinoline over the pyridyl ring. nih.gov This selective functionalization at C7 highlights the distinct electronic environment of the two bromine atoms.

Table 1: Site-Selectivity in the Suzuki-Miyaura Coupling of this compound

| Substrate | Coupling Partner | Product (Major) | Position of Coupling | Reference |

|---|---|---|---|---|

| This compound | Arylboronic Acid | 4-Bromo-7-aryl-1-chloroisoquinoline | C7 | nih.gov, rsc.org |

The observed site-selectivity is a direct consequence of the differential reactivity of the halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond (where X is a halogen) generally follows the order C-I > C-Br > C-Cl. nih.govlibretexts.org This trend is based on the bond dissociation energies, with the weaker C-I bond being the most susceptible to oxidative addition by the palladium catalyst, and the stronger C-Cl bond being the least reactive.

For this compound, this reactivity hierarchy dictates that both C-Br bonds are significantly more reactive than the C-Cl bond at the C1 position. libretexts.orgnih.gov Consequently, Suzuki-Miyaura coupling occurs exclusively at the brominated positions under standard conditions, leaving the chlorine atom intact.

Between the two bromine atoms at C4 and C7, experimental evidence points to higher reactivity at the C7 position. nih.govrsc.org This difference is attributed to the electronic properties of the heterocyclic system. The C7 position on the benzo-ring is electronically distinct from the C4 position, which is influenced by the adjacent nitrogen-containing pyridyl ring.

Table 2: General Reactivity Order of Halogens in Suzuki-Miyaura Coupling

| Halogen Bond | Relative Reactivity | Explanation | Reference |

|---|---|---|---|

| C-I | Highest | Lowest bond dissociation energy | libretexts.org, nih.gov |

| C-Br | High | Intermediate bond dissociation energy | libretexts.org, nih.gov |

| C-OTf | Intermediate | Similar reactivity to C-Br | libretexts.org, nih.gov |

| C-Cl | Low | High bond dissociation energy, requires more forcing conditions or specialized catalysts | libretexts.org, nih.gov |

| C-F | Lowest | Strongest carbon-halogen bond, generally unreactive | libretexts.org |

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comyoutube.com The regioselectivity observed in the coupling of this compound is determined in the initial step of the catalytic cycle.

The preference for oxidative addition at the C7-Br bond over the C4-Br bond in this compound can be rationalized by considering the electronic landscape of the molecule. The electron density at the various carbon positions influences the ease of Pd(0) insertion. Theoretical studies on related polyhalogenated heterocycles suggest that the site of oxidative addition is heavily influenced by the electronic environment of the arene. nih.gov The C-Br bond at a position with lower electron density is generally more electrophilic and thus more susceptible to attack by the nucleophilic Pd(0) catalyst. The specific electronic distribution in the isoquinoline ring system favors the oxidative addition at C7.

Furthermore, steric factors can play a role. Although in this specific molecule, the steric hindrance around C4 and C7 is not dramatically different, in other systems, bulky substituents can direct the palladium catalyst to the less hindered position. nih.gov The inherent difference in bond strength (C-Br vs. C-Cl) ensures that the C1-Cl bond remains unreactive under conditions that readily cleave the C-Br bonds. nih.govlibretexts.org The selective activation of the C7-Br bond is therefore a result of a combination of favorable bond energetics and the electronic properties of the isoquinoline core.

Mechanistic Investigations of Site-Selectivity in SMC

Ligand Effects on Catalyst Activity and Regioselectivity (e.g., phosphine (B1218219) ligands)

In palladium-catalyzed cross-coupling reactions, the choice of ligand plays a pivotal role in determining the catalyst's activity and the regioselectivity of the reaction. For substrates like this compound, which possesses multiple halogen atoms with differing reactivities, the ligand's properties can be tuned to favor substitution at a specific site.

Phosphine ligands, particularly bulky and electron-rich ones, are widely employed in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.govacsgcipr.org These ligands facilitate the oxidative addition of the palladium(0) catalyst to the aryl halide and enhance the rate of reductive elimination, the final step in the catalytic cycle. youtube.comyoutube.com

For instance, in the context of polyhalogenated pyridines, varying the amount of a phosphine ligand like triphenylphosphine (B44618) (PPh₃) in conjunction with a palladium precursor such as palladium(II) acetate (B1210297) (Pd(OAc)₂) can switch the site-selectivity of arylation. acs.org This principle can be extended to polyhalogenated isoquinolines. The use of sterically hindered and electron-donating phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), has been shown to promote the coupling of a wide range of heteroaryl halides. nih.govnih.gov These ligands stabilize the palladium center and promote the reactivity of less reactive C-Cl bonds over more reactive C-Br bonds, or vice versa, depending on the specific electronic and steric environment of each halogen.

A study on the use of a fluorinated Buchwald-type ligand, HFTPhos, demonstrated that electronic control through the ligand can accelerate reductive elimination in Suzuki-Miyaura coupling, leading to the efficient formation of sterically demanding biaryls. nih.gov This highlights the importance of fine-tuning the electronic properties of the phosphine ligand to control catalyst activity.

Table 1: Common Phosphine Ligands in Cross-Coupling Reactions

| Ligand | Structure | Key Features |

| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | Common, less electron-rich |

| SPhos | Bulky, electron-rich biaryl phosphine | |

| XPhos | Very bulky, electron-rich biaryl phosphine | |

| RuPhos | Bulky, electron-rich biaryl phosphine | |

| HFTPhos | Fluorinated, electron-withdrawing character |

Influence of Electronic Distribution and Electrophilicity of Carbon Centers

The electronic distribution within the this compound molecule significantly influences the electrophilicity of the carbon centers attached to the halogens, thereby dictating the site of initial oxidative addition by the palladium catalyst. The reactivity order of halogens in palladium-catalyzed couplings is generally I > Br > OTf > Cl > F. libretexts.org In this compound, the C-Br bonds are inherently more reactive than the C-Cl bond.

Furthermore, the positions of the halogens on the isoquinoline ring affect the electrophilicity of the corresponding carbon atoms. The carbon at position 1 is part of a pyridine-like ring and is adjacent to the nitrogen atom, which exerts an electron-withdrawing inductive effect, increasing the electrophilicity of the C1 position. Conversely, the bromine atoms at positions 4 and 7 are on the benzene (B151609) ring portion of the isoquinoline. The relative electrophilicity of these positions will be influenced by both inductive and resonance effects.

Computational studies and experimental evidence on related systems suggest that the most electron-deficient carbon-halogen bond is typically the most susceptible to oxidative addition. nih.gov Therefore, a careful analysis of the electronic landscape of this compound is crucial for predicting regioselectivity.

Steric Factors in Determining Site-Selectivity

Steric hindrance around the halogen atoms is another critical factor that governs the site-selectivity of cross-coupling reactions. The accessibility of the C-X bond to the bulky palladium-ligand complex can determine which halogen is preferentially attacked.

In this compound, the chlorine atom at position 1 is situated between the nitrogen atom and the C8-H bond. The bromine atom at position 4 is flanked by the C3 and C5 positions, while the bromine at position 7 is in a more open environment. The steric bulk of the phosphine ligand on the palladium catalyst can be exploited to control regioselectivity. researchgate.net For instance, a very bulky ligand might favor reaction at the less sterically hindered C-7 position. Conversely, a smaller ligand might be able to access the more hindered positions.

Research on sterically demanding biaryl synthesis via Suzuki-Miyaura coupling has shown that the choice of ligand is crucial for overcoming steric challenges. nih.gov The interplay between the steric environment of the substrate and the steric bulk of the catalyst's ligand shell is a key determinant of the reaction's outcome.

Scope and Limitations of Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.org Its application to this compound allows for the introduction of various aryl, heteroaryl, and vinyl groups at the halogenated positions.

Scope:

Sequential and Selective Coupling: The differential reactivity of the C-Br and C-Cl bonds allows for sequential cross-coupling reactions. Typically, the more reactive C-Br bonds can be coupled first under milder conditions, followed by the coupling of the C-Cl bond under more forcing conditions or with a more active catalyst system.

Diverse Coupling Partners: A wide range of boronic acids and their derivatives can be used as coupling partners, enabling the synthesis of a vast library of substituted isoquinolines. nih.gov

Functional Group Tolerance: The Suzuki-Miyaura reaction is known for its tolerance of a wide variety of functional groups, which is advantageous when working with complex molecules. nih.gov

Limitations:

Competitive Reactions: Under certain conditions, homo-coupling of the boronic acid or reductive dehalogenation of the isoquinoline can occur as side reactions.

Catalyst Inhibition: The byproducts of the reaction can sometimes inhibit the catalyst, leading to lower yields or incomplete conversion.

Harsh Conditions for C-Cl Coupling: The coupling of the less reactive C-Cl bond often requires higher temperatures, stronger bases, and more specialized and expensive ligands, which can limit the substrate scope due to potential decomposition or side reactions. libretexts.org

Other Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Buchwald-Hartwig Amination) on Related Polyhalogenated Isoquinolines

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of polyhalogenated isoquinolines.

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc reagent with an organic halide. nih.gov It is a powerful tool for forming C-C bonds and has been successfully applied to the synthesis of heteroaryl compounds. nih.gov While highly effective, the preparation and handling of organozinc reagents can be more demanding than for boronic acids. Recent developments have focused on improving the reliability and scope of the Negishi reaction. rsc.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide. acsgcipr.orgorganic-chemistry.org It is a crucial method for synthesizing arylamines, which are important motifs in medicinal chemistry. The reaction can be applied to polyhalogenated isoquinolines to introduce primary or secondary amine functionalities. nih.govresearchgate.net The choice of ligand is critical for achieving high yields and selectivity, especially when dealing with less reactive aryl chlorides or sterically hindered substrates. acsgcipr.org

Other Advanced Functionalization Reactions of Halogenated Isoquinolines

Halogen Exchange Reactions (e.g., Silyl-Mediated Displacement)

Halogen exchange reactions provide a strategic approach to modify the reactivity of halogenated isoquinolines. frontiersin.orgyoutube.commanac-inc.co.jpyoutube.comyoutube.comyoutube.com For instance, a less reactive chloro-substituted position can be converted to a more reactive bromo or iodo derivative, facilitating subsequent cross-coupling reactions.

Silyl-mediated halogen displacement is an effective method for this transformation. epfl.ch For example, treating a chloro-substituted heterocycle with bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI) can lead to the corresponding bromo or iodo derivative. epfl.ch These reactions often proceed via the formation of an N-silylpyridinium-like intermediate, which activates the halogen for nucleophilic displacement. epfl.ch This strategy can be applied to this compound to potentially convert the C1-Cl bond to a more reactive C1-Br or C1-I bond, thereby enabling Suzuki-Miyaura or other coupling reactions at all three halogenated positions under similar reaction conditions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution on the this compound scaffold is anticipated to proceed primarily through the SNAr (addition-elimination) mechanism. This pathway is characteristic of aromatic systems bearing electron-withdrawing groups and good leaving groups. In the context of the isoquinoline ring, the nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the α (C1) and γ (C4) positions.

The relative reactivity of the halogen atoms is a key consideration. The C1 position is highly activated by the adjacent ring nitrogen, making the chloro group at this position a prime site for substitution. The bromo group at the C4 position is also activated, albeit to a lesser extent than the C1 position. The bromo group at the C7 position is the least activated towards nucleophilic attack due to its location on the benzene ring portion of the isoquinoline, further removed from the activating influence of the nitrogen atom.

While specific experimental data on the nucleophilic aromatic substitution reactions of this compound is not extensively detailed in publicly available literature, the reactivity can be inferred from studies on analogous compounds. For instance, research on 2,4-dichloroquinazolines demonstrates a pronounced regioselectivity for the substitution of the C4-chloro group by amine nucleophiles. This is attributed to the higher electrophilicity of the C4 position in the quinazoline (B50416) system. Similarly, studies on 4,7-dibromo google.comgoogle.comnih.govthiadiazolo[3,4-d]pyridazine show that selective mono- or di-substitution of the bromo groups with various nucleophiles, such as amines and alkoxides, can be achieved by carefully controlling the reaction conditions. These examples suggest that the halogens on this compound are indeed susceptible to nucleophilic displacement.

It is expected that strong nucleophiles, such as primary and secondary amines, alkoxides, and thiolates, would readily displace the chlorine atom at the C1 position. The reaction would likely proceed under relatively mild conditions, potentially at room temperature or with gentle heating, in a suitable polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP). The presence of a base may be required to neutralize the hydrogen halide formed during the reaction, especially when using amine or thiol nucleophiles.

The substitution of the bromine atoms at C4 and C7 would likely require more forcing conditions, such as higher temperatures or the use of a catalyst. The regioselectivity between the C4 and C7 positions would be influenced by the nature of the nucleophile and the specific reaction conditions employed. It is plausible that substitution at the C4 position would be favored over the C7 position due to its proximity to the activating nitrogen atom.

To provide a clearer, albeit hypothetical, illustration of the expected reactivity, the following data tables outline potential nucleophilic aromatic substitution reactions on this compound. These tables are based on established principles of SNAr reactions on similar heterocyclic systems.

Table 1: Hypothetical Nucleophilic Substitution with Amines

| Nucleophile | Product | Reaction Conditions | Expected Yield |

| Ammonia | 1-Amino-4,7-dibromoisoquinoline | Excess NH₃, DMSO, 100 °C | Moderate |

| Morpholine | 4,7-Dibromo-1-(morpholin-4-yl)isoquinoline | Morpholine, K₂CO₃, DMF, 80 °C | High |

| Aniline | N-(4,7-Dibromo-1-isoquinolinyl)aniline | Aniline, NaH, THF, reflux | Moderate to High |

Interactive Data Table 1: Hypothetical Nucleophilic Substitution with Amines

This is a hypothetical representation based on known chemical principles.

Table 2: Hypothetical Nucleophilic Substitution with Oxygen and Sulfur Nucleophiles

| Nucleophile | Product | Reaction Conditions | Expected Yield |

| Sodium Methoxide | 1-Methoxy-4,7-dibromoisoquinoline | NaOMe, Methanol, reflux | High |

| Sodium Phenoxide | 4,7-Dibromo-1-phenoxyisoquinoline | NaOPh, DMF, 100 °C | High |

| Sodium Thiophenoxide | 4,7-Dibromo-1-(phenylthio)isoquinoline | NaSPh, DMF, room temp. | High |

Interactive Data Table 2: Hypothetical Nucleophilic Substitution with Oxygen and Sulfur Nucleophiles

This is a hypothetical representation based on known chemical principles.

Computational and Theoretical Investigations of 4,7 Dibromo 1 Chloroisoquinoline Reactivity

Density Functional Theory (DFT) Analyses of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions. For 4,7-Dibromo-1-chloroisoquinoline, DFT calculations can be employed to map out the potential energy surfaces for various transformations, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. By locating the transition states and intermediates along a reaction coordinate, chemists can determine the most favorable reaction pathway.

These calculations typically involve optimizing the geometries of reactants, products, intermediates, and transition states. The energy differences between these structures provide critical information about reaction thermodynamics (reaction energies) and kinetics (activation barriers). For instance, in a hypothetical SNAr reaction with a nucleophile (e.g., methoxide), DFT can predict which of the three halogen atoms is most susceptible to substitution by calculating the activation energy for the attack at each position. The position with the lowest activation barrier would be the kinetically favored site of reaction.

Table 1: Illustrative DFT-Calculated Activation Energies for Nucleophilic Aromatic Substitution

| Reaction Site | Halogen | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| C1 | Chlorine | 22.5 |

| C4 | Bromine | 28.1 |

| C7 | Bromine | 30.4 |

Note: The data in this table is illustrative and represents typical results from DFT calculations for demonstrating the methodology.

The results would typically show that the C1 position is the most activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrogen atom in the isoquinoline (B145761) ring system. The chlorine atom is generally a better leaving group in SNAr reactions on heteroaromatic rings compared to bromine when activated by a neighboring heteroatom. DFT can precisely quantify these effects and provide a theoretical basis for the observed regioselectivity.

Elucidation of Electronic and Steric Effects on Regioselectivity via Computational Modeling

The regioselectivity of reactions involving this compound is governed by a delicate interplay of electronic and steric factors. Computational modeling allows for the deconvolution of these effects.

Electronic Effects: The nitrogen atom in the isoquinoline ring is strongly electron-withdrawing, which lowers the electron density at the C1 position, making it more electrophilic and susceptible to nucleophilic attack. The halogens themselves also exert an inductive electron-withdrawing effect, further influencing the charge distribution. Computational methods can quantify these electronic effects through population analysis (e.g., calculating Mulliken or Natural Bond Orbital charges), which assigns partial charges to each atom.

Steric Effects: Steric hindrance can play a decisive role in directing a reaction to a less crowded site. rsc.orgnih.gov The environment around each halogen atom in this compound is different. The C1 position is adjacent to the ring nitrogen, while the C4 and C7 positions are on the benzo-part of the fused ring system. The steric accessibility of each site can be evaluated computationally by calculating steric parameters or by visualizing the steric maps of the molecule. researchgate.net For reactions involving bulky reagents or catalysts, steric hindrance at a particular site can raise the energy of the transition state, thereby favoring reaction at a sterically more accessible position.

Table 2: Illustrative Calculated Electronic and Steric Descriptors

| Position | Calculated Partial Charge (e) | Steric Hindrance Index |

|---|---|---|

| C1 | +0.25 | 0.45 |

| C4 | +0.15 | 0.30 |

| C7 | +0.12 | 0.28 |

Note: The data in this table is illustrative. Higher positive charge indicates greater electrophilicity. A higher steric hindrance index indicates a more crowded environment.

Computational analyses often reveal that for many reactions, electronic effects are the dominant factor in determining the regioselectivity in polyhalogenated heterocycles, but steric effects can become significant, especially with sterically demanding reactants. nih.gov

Development of Predictive Models for Reactivity and Site-Selectivity in Polyhalogenated Heterocycles

Building on the insights from DFT and other computational methods, researchers are developing predictive models, often employing machine learning, to forecast the reactivity and site-selectivity in complex molecules like polyhalogenated heterocycles. rsc.orgrsc.org These models aim to provide rapid and reliable predictions without the need for time-consuming quantum chemical calculations for every new substrate or reaction. nih.govresearchgate.net

The development of such models typically involves several steps:

Data Collection: A large dataset of reactions involving polyhalogenated heterocycles is assembled, with known outcomes regarding site-selectivity.

Featurization: Each potential reaction site in the molecules is described by a set of numerical descriptors. These can include quantum chemical properties (like calculated atomic charges, bond energies, and frontier molecular orbital energies) and structural features (like atom and bond types, and local geometric parameters). rsc.org

Model Training: A machine learning algorithm, such as a Random Forest or a graph-based neural network, is trained on the dataset to learn the relationship between the features and the observed reaction outcomes. nih.govresearchgate.net

Validation: The model's predictive power is tested on a separate set of molecules that were not used during training. nih.gov

For a molecule like this compound, such a model could predict the most probable site for, say, a Suzuki cross-coupling reaction under a given set of conditions by analyzing the features of the C1-Cl, C4-Br, and C7-Br bonds. These approaches are becoming increasingly valuable in synthesis planning and catalyst development. rsc.org

Computational Studies on Catalyst-Substrate Interactions and Ligand Design

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Computational studies, particularly DFT, are instrumental in understanding the interactions between a catalyst and a substrate like this compound. A key step in many cross-coupling cycles is the oxidative addition of the substrate to the metal center (e.g., Palladium(0)). The selectivity of this step often dictates the final product distribution.

Computational models can simulate the oxidative addition at each of the three C-X bonds. These calculations can reveal the preferred coordination of the substrate to the metal and the energy barrier associated with the cleavage of each carbon-halogen bond. This information is vital for understanding why a catalyst might selectively activate one site over the others.

Furthermore, these computational insights can guide the rational design of ligands for the metal catalyst. Ligands play a crucial role in tuning the steric and electronic properties of the catalyst, which in turn influences its reactivity, stability, and selectivity. nih.gov For example, by computationally screening a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, one can identify candidates that are predicted to enhance the rate and selectivity of the reaction at a desired position on the this compound scaffold.

Table 3: Illustrative Calculated Binding Energies for Catalyst-Substrate Complexation

| Ligand on Pd(0) Catalyst | Binding Site on Substrate | Calculated Binding Energy (kcal/mol) |

|---|---|---|

| PPh₃ (Triphenylphosphine) | C1-Cl | -12.5 |

| P(t-Bu)₃ (Tri-tert-butylphosphine) | C4-Br | -15.2 |

| IPr (NHC Ligand) | C7-Br | -14.8 |

Note: The data in this table is illustrative, showing how ligand choice can influence the initial binding of the catalyst to different sites on the substrate. More negative values indicate stronger binding.

Through such computational investigations, a deeper, atomistic understanding of the factors controlling the reactivity of this compound can be achieved, paving the way for its more efficient and selective use in the synthesis of complex functional molecules.

Strategic Applications of 4,7 Dibromo 1 Chloroisoquinoline in Complex Molecule Synthesis

Utilization as a Versatile Polyhalogenated Building Block in Multistep Syntheses

The trifunctional nature of 4,7-Dibromo-1-chloroisoquinoline makes it an ideal starting material for the synthesis of highly substituted isoquinoline (B145761) cores. These cores are prevalent in a multitude of biologically active natural products and pharmaceutical agents. The ability to selectively address each of the three halogenated positions allows for the introduction of a diverse range of functional groups, including but not limited to, aryl, heteroaryl, alkyl, and amino moieties.

The general strategy involves the initial displacement of the more reactive 1-chloro group, often via nucleophilic aromatic substitution (SNA_r_), followed by sequential palladium-catalyzed cross-coupling reactions at the C4 and C7 positions. This hierarchical reactivity is crucial for building molecular complexity in a controlled manner.

Sequential Functionalization Strategies for Diverse Isoquinoline Derivatives

The true synthetic power of this compound lies in the ability to orchestrate the sequence of functionalization reactions. The distinct electronic environments of the C1, C4, and C7 positions, coupled with the choice of catalysts and reaction conditions, allow for a high degree of regioselectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are the primary tools for the functionalization of the C4 and C7 positions. The relative reactivity of the C-Br bonds can often be modulated by the electronic nature of the coupling partners and the specific ligand-metal combination employed. For instance, a more electron-rich boronic acid in a Suzuki coupling might preferentially react at one of the bromine-substituted positions over the other under carefully controlled conditions.

A typical sequential functionalization could proceed as follows:

Nucleophilic substitution at C1: Reaction with an amine or an alcohol to introduce a key pharmacophore.

Palladium-catalyzed coupling at C4 or C7: Selective Suzuki or Sonogashira coupling to install an aryl or alkynyl group.

Palladium-catalyzed coupling at the remaining C-Br position: Introduction of a final substituent to complete the desired trisubstituted isoquinoline.

This stepwise approach provides access to a vast chemical space of isoquinoline derivatives that would be difficult to achieve through other synthetic routes.

Construction of Advanced Polycyclic and Fused Heteroaromatic Systems

Beyond the synthesis of substituted isoquinolines, this compound serves as a valuable precursor for the construction of more complex, fused heteroaromatic systems. By introducing bifunctional coupling partners or by designing intramolecular cyclization reactions, chemists can build intricate polycyclic scaffolds.

For example, a sequential Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of novel fused systems containing the isoquinoline core. Similarly, a double Suzuki coupling with a suitably designed diboronic acid can be employed to construct a new carbocyclic or heterocyclic ring fused to the isoquinoline framework. These strategies are of particular interest in the development of new materials with unique photophysical properties and in the synthesis of complex natural product analogues.

Integration into Modular Synthesis Approaches for Libraries of Isoquinoline-Based Compounds

The well-defined and predictable reactivity of this compound makes it an ideal scaffold for modular synthesis and the generation of compound libraries for drug discovery and materials science. nih.gov The concept of modular synthesis relies on the ability to bring together different building blocks in a systematic and efficient manner to create a large number of related compounds.

By employing a divergent synthetic strategy starting from this compound, a large library of analogues can be rapidly assembled. In this approach, a common intermediate, for instance, the product of the initial C1-functionalization, can be subjected to a variety of different coupling partners at the C4 and C7 positions. This parallel synthesis approach is highly efficient for exploring the structure-activity relationships (SAR) of isoquinoline-based compounds.

The generation of such libraries is invaluable in the early stages of drug discovery, where a large number of compounds need to be screened for biological activity. The structural diversity that can be achieved starting from this single polyhalogenated building block is a testament to its strategic importance in modern organic synthesis.

Challenges and Future Research Directions in the Chemistry of 4,7 Dibromo 1 Chloroisoquinoline

Development of More Sustainable and Efficient Synthetic Routes

The current synthetic approaches to 4,7-dibromo-1-chloroisoquinoline and related halogenated isoquinolines often rely on classical multi-step procedures that may involve harsh reagents and generate significant waste. The future of isoquinoline (B145761) synthesis, in general, is moving towards more sustainable and efficient methods, a trend that should be extended to this specific compound. organic-chemistry.orgrsc.orgnih.gov

One of the primary challenges is the development of a synthetic pathway that is not only high-yielding but also environmentally benign. This includes the use of less toxic solvents, reducing the number of synthetic steps (step economy), and minimizing the use of protecting groups. Modern synthetic strategies such as C-H activation and annulation reactions are at the forefront of this endeavor. mdpi.com For instance, rhodium(III)-catalyzed C-H activation of benzamides and subsequent annulation with alkynes has emerged as a powerful tool for the construction of isoquinolone cores, which can be precursors to chloro-substituted isoquinolines. mdpi.com Future research should focus on adapting these methodologies for the direct synthesis of the this compound framework.

Microwave-assisted organic synthesis represents another promising avenue for improving the efficiency of isoquinoline synthesis. organic-chemistry.org Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.org The application of microwave technology to key steps in the synthesis of this compound could lead to more rapid and efficient production of this important intermediate.

A comparative look at traditional versus modern synthetic approaches for isoquinolines highlights the potential for improvement:

| Feature | Traditional Synthesis | Modern Sustainable Synthesis |

| Starting Materials | Often complex and require pre-functionalization | Simple and readily available |

| Reagents | Stoichiometric and often hazardous | Catalytic and less toxic |

| Solvents | Often chlorinated and high-boiling | Greener alternatives, or solvent-free |

| Energy Input | Conventional heating, long reaction times | Microwave irradiation, shorter reaction times |

| Waste Generation | High | Low |

Exploration of Novel Reaction Modalities beyond Cross-Coupling

While palladium-catalyzed cross-coupling reactions are invaluable for the functionalization of halogenated isoquinolines, the future of derivatizing this compound lies in the exploration of novel reaction modalities. acs.org This will expand the accessible chemical space and enable the introduction of a wider range of functional groups.

One such area is the use of photoredox catalysis, which allows for the activation of C-halogen bonds under mild conditions to form C-C and C-heteroatom bonds. This approach could provide a complementary strategy to traditional cross-coupling methods for the functionalization of the dibromo-chloro-substituted isoquinoline core.

Furthermore, the development of dearomatization strategies for isoquinolines opens up new possibilities for creating three-dimensional scaffolds from flat aromatic precursors. nih.gov A regioselective HAT-promoted hydrosilylation has been reported for the uncanonical semireduction of quinolines and isoquinolines, leading to functionalized saturated heterocycles. nih.gov Applying such methodologies to this compound could generate novel and structurally diverse molecules with potential biological activity.

Advancements in Chemo- and Regioselective Transformations

A significant challenge in the chemistry of this compound is the selective functionalization of the three different halogen atoms. The chlorine at the C1 position and the bromine atoms at the C4 and C7 positions exhibit different reactivities, which can, in principle, be exploited for selective transformations.

Future research should focus on developing highly chemo- and regioselective methods to independently address each of these positions. This would allow for the stepwise and controlled introduction of different substituents, leading to a diverse library of polysubstituted isoquinolines. For instance, conditions for selective aromatic nucleophilic substitution (SNAr) of one or two bromine atoms have been found for related dibromo-substituted heterocycles, which could be a starting point for investigations on this compound. nih.govmdpi.com

The development of site-selective C-H functionalization methods for isoquinolines is also a key area of research. acs.org While direct C-H halogenation at the C4 position of isoquinolines has been achieved, acs.org developing methods to selectively functionalize the other available C-H positions in the presence of the existing halogens would be a significant advancement.

The following table summarizes the potential for selective functionalization at the different positions of the this compound core:

| Position | Halogen | Potential Selective Reactions |

| C1 | Chlorine | Nucleophilic Aromatic Substitution (SNAr), Cross-coupling |

| C4 | Bromine | Cross-coupling, Metal-halogen exchange |

| C7 | Bromine | Cross-coupling, Metal-halogen exchange |

Synergistic Integration of Experimental and Computational Methodologies for Rational Design

The rational design of novel this compound derivatives with specific properties can be greatly accelerated by the synergistic integration of experimental and computational methods. researchgate.netacs.org Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different positions on the isoquinoline ring, guiding the development of selective synthetic strategies.

Computational studies can also be used to predict the electronic and photophysical properties of novel derivatives, which is particularly relevant for applications in materials science. For example, the synthesis and computational studies of isoquinoline-substituted hybrid compounds have been reported, demonstrating the power of this integrated approach. researchgate.net

Future research should leverage machine learning and artificial intelligence to analyze large datasets from high-throughput screening experiments. This can help in identifying structure-activity relationships and in predicting the properties of yet-to-be-synthesized compounds, thereby streamlining the discovery process for new functional molecules based on the this compound scaffold. rsc.org

常见问题

Q. How can advanced spectroscopic techniques resolve isomeric impurities in this compound?

- Methodological Answer : NOESY NMR identifies spatial proximity of protons to distinguish isomers (e.g., 4,7-dibromo vs. 5,7-dibromo). High-resolution ion mobility spectrometry (HRIMS) separates isomers based on collision cross-section differences (ΔCCS ~2.5 Ų) . Synchrotron XRD (λ = 0.7 Å) resolves halogen-halogen contacts (<3.5 Å) in crystalline impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。